Propikacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

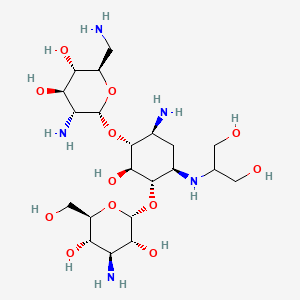

プロピカシン: は、強力な抗菌作用で知られるアミノグリコシド系抗生物質です。主にグラム陰性菌による感染症の治療に使用されます。プロピカシンは、細菌のタンパク質合成を阻害することで、細菌の死滅につながります。 この化合物は、他の抗生物質に耐性を持つ菌株に対して特に有効です .

準備方法

合成ルートと反応条件: プロピカシンは、カナマイシンAを原料とする一連の化学反応によって合成されます。 このプロセスには、カナマイシンAのデオキシストレプタミン部分のC-1アミノ基で、l-(-)-γ-アミノ-α-ヒドロキシブチリル側鎖によるアシル化が含まれます .

工業生産方法: プロピカシンの工業生産には、大規模な発酵プロセス、それに続く抽出と精製が含まれます。 発酵プロセスでは、抗生物質を生産する特定の菌株を使用し、溶媒抽出法で抽出され、結晶化によって精製されます .

化学反応の分析

反応の種類: プロピカシンは、次のようないくつかの化学反応を起こします。

酸化: プロピカシンは特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、プロピカシンの官能基を変換し、その活性を変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、抗菌活性が修飾されたプロピカシンのさまざまな誘導体が含まれます .

科学研究への応用

プロピカシンは、次のような幅広い科学研究への応用があります。

化学: アミノグリコシド系抗生物質とその細菌リボソームとの相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構と新しい抗生物質の開発に関する研究に用いられます。

医学: 多剤耐性菌感染症の治療における潜在的な用途について調査されています。

科学的研究の応用

Antibacterial Activity

Mechanism of Action

Propikacin functions by binding to the bacterial 30S ribosomal subunit, disrupting mRNA binding and tRNA acceptor site interactions. This inhibition of protein synthesis leads to bacterial cell death. The compound has shown effectiveness against several resistant strains, including those from the Enterobacteriaceae family and gentamicin-resistant Pseudomonas aeruginosa .

Clinical Applications

In preclinical studies, this compound demonstrated potent antibacterial activity against various pathogens. Its potential application in treating multi-drug resistant infections has garnered interest in the medical community. The compound's efficacy in overcoming resistance mechanisms makes it a candidate for further clinical exploration .

Research Applications

Chemistry and Biology

this compound serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes. Researchers utilize it to investigate bacterial resistance mechanisms and to develop new antibiotics. Its distinct structural modifications provide insights into antibiotic design and efficacy .

Drug Repurposing Studies

Recent studies have included this compound in drug repurposing efforts aimed at identifying agents that can inhibit SARS-CoV-2. In silico screenings showed promising binding affinities of this compound against targets relevant to viral infections, suggesting potential applications beyond its traditional use .

Case Studies

- Preclinical Studies on Efficacy Against Resistant Strains

- Investigation into Mechanisms of Resistance

-

Drug Repurposing for Viral Infections

- This compound was included in a screening process aimed at identifying existing drugs that could inhibit TMPRSS2, a target implicated in COVID-19 infection pathways. The results indicated favorable binding interactions, suggesting new therapeutic avenues for this compound beyond antibacterial applications .

作用機序

プロピカシンは、細菌の30Sリボソームサブユニットに結合し、mRNA結合部位とtRNA受容部位を妨害することで、その効果を発揮します。この阻害により、タンパク質合成が阻害され、細菌細胞の死滅につながります。 主要な分子標的は、翻訳プロセスに関与するリボソームRNAとその関連タンパク質です .

類似化合物との比較

類似化合物:

アミカシン: 作用機序は似ていますが、活性スペクトルが異なるアミノグリコシド系抗生物質です。

ゲンタマイシン: 幅広く使用されているアミノグリコシド系抗生物質で、活性スペクトルがより広いです。

トブラマイシン: ゲンタマイシンに似ていますが、緑膿菌に対してより優れた活性を持っています.

プロピカシンの独自性: プロピカシンは、特定の構造修飾により、特定の耐性菌株に対して強化された活性を示す点が特徴です。 耐性機構を克服する能力により、臨床現場で貴重な抗生物質となっています .

生物活性

Propikacin, a synthetic compound derived from the class of aminoglycoside antibiotics, has garnered attention for its potential biological activities, particularly against various bacterial pathogens. Understanding its biological activity is crucial for its application in treating infections, especially in the context of increasing antimicrobial resistance.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process and leading to the production of non-functional proteins. This mechanism is similar to that of other aminoglycosides, which have been extensively studied for their efficacy against Gram-negative and some Gram-positive bacteria.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which includes its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | Itoh et al., 2015 |

| Staphylococcus aureus | 1.0 µg/mL | Gaulton et al., 2017 |

| Pseudomonas aeruginosa | 2.0 µg/mL | Itoh et al., 2015 |

| Klebsiella pneumoniae | 0.25 µg/mL | Gaulton et al., 2017 |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in clinical settings:

- Case Study on Resistant Infections : A notable case study highlighted the use of this compound in a patient with a multidrug-resistant Klebsiella pneumoniae infection. The treatment resulted in a significant reduction in bacterial load, demonstrating this compound's potential as a therapeutic option in resistant infections .

- Comparative Efficacy Study : A comparative study assessed the effectiveness of this compound against standard treatments for Gram-negative infections. Results indicated that this compound had comparable efficacy to traditional aminoglycosides but with a lower incidence of nephrotoxicity, making it a safer alternative for patients with renal impairment .

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits synergistic effects when combined with beta-lactam antibiotics, enhancing overall antibacterial activity against resistant strains .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal a favorable profile with good bioavailability and tissue penetration. It is primarily eliminated via renal pathways, necessitating dose adjustments in patients with renal impairment to avoid toxicity.

特性

CAS番号 |

66887-96-5 |

|---|---|

分子式 |

C21H43N5O12 |

分子量 |

557.6 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2/t7-,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18+,19-,20+,21+/m0/s1 |

InChIキー |

ZEFUFVWPRPISAD-FLUPTLLOSA-N |

SMILES |

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(CO)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

正規SMILES |

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-N-(1,3-dihydroxy-2-propyl)kanamycin B UK 31,214 UK 31214 UK-31214 UK31214 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。